3-Amino-5,6-dimethylpyrazine-2-carbonitrile
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Overview
Description
3-Amino-5,6-dimethylpyrazine-2-carbonitrile is an organic compound with the molecular formula C7H8N4. It is a derivative of pyrazine, characterized by the presence of amino and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbonitrile typically involves the reaction of 2,3-dimethylpyrazine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group is introduced at the 3-position of the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce primary amines .
Scientific Research Applications
3-Amino-5,6-dimethylpyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-2-cyanopyrazine
- 3-Amino-6-bromopyrazine-2-carbonitrile
- 2,3-Dimethylpyrazine
Comparison: Compared to these similar compounds, 3-Amino-5,6-dimethylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and nitrile groups at distinct positions on the pyrazine ring provides unique properties that are not observed in other derivatives .
Properties
CAS No. |
63352-08-9 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-amino-5,6-dimethylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-4-5(2)11-7(9)6(3-8)10-4/h1-2H3,(H2,9,11) |
InChI Key |
BCTQWNPNACEBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)N)C |
Origin of Product |
United States |
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